1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol
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Overview
Description
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propanol backbone, with an o-tolyloxy group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin. One common method is the reaction of morpholine with 3-chloro-1-o-tolyloxy-propan-2-ol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The o-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used as a corrosion inhibitor and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The o-tolyloxy group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a nitrophenoxy group instead of an o-tolyloxy group.
1-(Morpholin-4-yl)propan-2-ol: Lacks the o-tolyloxy group, making it less complex.
3-Amino-1-morpholin-4-yl-propan-1-one: Contains an amino group instead of the o-tolyloxy group.
Uniqueness
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol is unique due to the presence of the o-tolyloxy group, which can enhance its chemical reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial additives.
Properties
CAS No. |
5296-29-7 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-12-4-2-3-5-14(12)18-11-13(16)10-15-6-8-17-9-7-15/h2-5,13,16H,6-11H2,1H3 |
InChI Key |
KJRWWQLYPASADB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCOCC2)O |
Origin of Product |
United States |
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